molecular formula C12H8FNO2 B1326254 6-(3-Fluorophenyl)picolinic acid CAS No. 887982-40-3

6-(3-Fluorophenyl)picolinic acid

Cat. No.: B1326254
CAS No.: 887982-40-3
M. Wt: 217.2 g/mol
InChI Key: LNVROFCFAZOMJU-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)picolinic acid is a specialized compound used in scientific research. It is a pyridine carboxylate with the molecular formula C12H8FNO2. This compound is notable for its unique structure, which includes a fluorophenyl group attached to the picolinic acid core. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(3-Fluorophenyl)picolinic acid typically involves the reaction of polysubstituted 2-amino, 6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorinating agent . The resulting product undergoes oxidation to yield the desired this compound. This method is advantageous due to its simplicity, low cost, and high yield .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available starting materials and reagents, ensuring that the production can be carried out on a large scale with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized picolinic acid compounds .

Scientific Research Applications

6-(3-Fluorophenyl)picolinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of herbicides and other agrochemicals due to its structural similarity to known herbicidal compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinic acid derivatives such as:

    Halauxifen-methyl: A picolinate herbicide with excellent herbicidal activity.

    Florpyrauxifen-benzyl: Another picolinate herbicide known for its effectiveness.

Uniqueness

6-(3-Fluorophenyl)picolinic acid is unique due to its fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

6-(3-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVROFCFAZOMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647065
Record name 6-(3-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-40-3
Record name 6-(3-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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